4-(3-Methoxyphenyl)oxane-4-carbonitrile
CAS No.: 179420-73-6
Cat. No.: VC8082660
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179420-73-6 |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 4-(3-methoxyphenyl)oxane-4-carbonitrile |
| Standard InChI | InChI=1S/C13H15NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |
| Standard InChI Key | SYOBOTSCMVRZPR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2(CCOCC2)C#N |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCOCC2)C#N |
Introduction
4-(3-Methoxyphenyl)oxane-4-carbonitrile, also known as 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, is a chemical compound with the CAS number 179420-73-6. It is characterized by its molecular formula C13H15NO2 and molecular weight of 217.26 g/mol . This compound is part of the pyran family, specifically a tetrahydro-2H-pyran derivative, which includes a nitrile group and a methoxyphenyl substituent.
Synthesis
The synthesis of 4-(3-Methoxyphenyl)oxane-4-carbonitrile can be achieved from (3-Methoxyphenyl)acetonitrile and 2,2'-Dichlorodiethyl ether, indicating a complex reaction pathway that involves the formation of the pyran ring and the incorporation of the nitrile and methoxyphenyl groups .
Applications
While specific applications for 4-(3-Methoxyphenyl)oxane-4-carbonitrile are not widely documented, compounds with similar structures are often used in pharmaceutical and chemical research due to their potential biological activity and versatility in synthesis.
Suppliers
Several suppliers offer this compound, including Chemenu, Crysdot, and Alichem, with varying purities and packaging options . Additionally, it is listed by other suppliers like Novachem and CymitQuimica .
Physical and Chemical Data
| Property | Value |
|---|---|
| CAS Number | 179420-73-6 |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| Purity | Up to 97% (CymitQuimica) |
| Storage Conditions | Ambient |
Research Findings
Research on this specific compound is limited, but its structural components suggest potential applications in organic synthesis and medicinal chemistry. The presence of a nitrile group and a methoxyphenyl substituent could contribute to biological activity or serve as a precursor for further chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume